molecular formula C9H14 B1197066 1,2,3,4-Tetramethylcyclopenta-1,3-diene CAS No. 4249-10-9

1,2,3,4-Tetramethylcyclopenta-1,3-diene

Cat. No. B1197066
M. Wt: 122.21 g/mol
InChI Key: VNPQQEYMXYCAEZ-UHFFFAOYSA-N
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Patent
US05521265

Procedure details

4.0 g (32.8 mmol) of 1,2,3,4-tetramethylcyclopentadiene (F. X. Kohl; P. Jutzi, J. Organomet. Chem. 243 (1983) 119-121; G. Schmitt, S. Ozman, Chemikerzeitung 100 (1976), 143; E. E. Bunel; P. Campos, J. Ruz; L. Valle, Organometallics 7 (1988), 1828-1838; C. M. Fendrick; L. D. Schertz; V. W. Day; T. J. Marks, Organometallics 7, (1988) 1828-1838 and literature cited therein) are dissolved in 50 ml of absolute THF and admixed with 21 ml of n-butyllithium (1.6M in pentane, 33.6 mmol). The mixture is stirred for 2 hours and 4.50 g (33.3 mmol) of dimethyldichlorosilane, dissolved in 30 ml of absolute THF, are then added dropwise at 0° C. The mixture is subsequently stirred for a further 20 hours. After removal of the solvent in vacuo and filtering off the lithium chloride formed during the reaction, the residue is vacuum distilled. Bp: 57°-65° C. (P=0.1 torr).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
Organometallics
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Organometallics
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
reactant
Reaction Step Four
Quantity
4.5 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:6][C:5]([CH3:7])=[C:4]([CH3:8])[C:3]=1[CH3:9].C([Li])CCC.[CH3:15][Si:16]([CH3:19])(Cl)[Cl:17]>C1COCC1>[CH3:7][C:5]1[CH:6]([Si:16]([CH3:19])([CH3:15])[Cl:17])[C:2]([CH3:1])=[C:3]([CH3:9])[C:4]=1[CH3:8]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=C(C(=C(C1)C)C)C
Step Two
Name
Organometallics
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Organometallics
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
21 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
4.5 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added dropwise at 0° C
STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred for a further 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
FILTRATION
Type
FILTRATION
Details
filtering off the lithium chloride
CUSTOM
Type
CUSTOM
Details
formed during the reaction
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=1C(C(=C(C1C)C)C)[Si](Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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